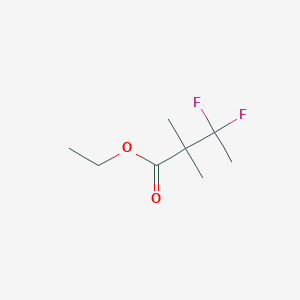

Ethyl 3,3-difluoro-2,2-dimethylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

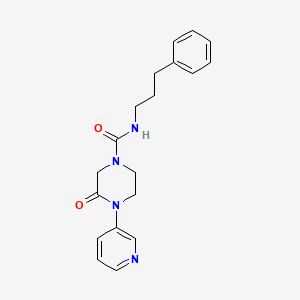

Molecular Structure Analysis

The molecular formula of Ethyl 3,3-difluoro-2,2-dimethylbutanoate is C8H14F2O2 . The InChI code is 1S/C8H14F2O2/c1-5-12-6(11)7(2,3)8(4,9)10/h5H2,1-4H3 .Physical And Chemical Properties Analysis

Ethyl 3,3-difluoro-2,2-dimethylbutanoate is a liquid at room temperature . The molecular weight is 180.19 . More detailed physical and chemical properties may be available from specialized databases or safety data sheets from chemical suppliers.Applications De Recherche Scientifique

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a close relative to ethyl 3,3-difluoro-2,2-dimethylbutanoate, serves as a versatile precursor for synthesizing a variety of trifluoromethyl heterocycles. This includes trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. These compounds are synthesized through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This process demonstrates the compound's utility in creating diverse heterocyclic structures, which are valuable in pharmaceutical and agrochemical research (Honey et al., 2012).

Alzheimer's Disease Diagnostic Imaging

A derivative of ethyl 3,3-difluoro-2,2-dimethylbutanoate was used in the synthesis of [18F]FDDNP, a compound utilized in positron emission tomography (PET) to identify and locate neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients. This application underscores the compound's significance in advancing non-invasive techniques for diagnosing and monitoring Alzheimer's disease progression (Shoghi-Jadid et al., 2002).

CF3-Containing Synthesis Building Blocks

Ethyl (R,R)- and (S,S)-3-Trifluoromethyloxirane-2-carboxylate, derived from ethyl 3,3-difluoro-2,2-dimethylbutanoate, acts as a versatile, easily accessible CF3-containing building block. This compound enables the synthesis of enantiomerically pure trifluoromethyl-substituted carboxylic esters, ketones, diols, and epoxy alcohols. Its facile three-step synthesis route illustrates its practicality in creating structurally diverse and functionally rich molecules for further chemical exploration (von dem Bussche-Hünnefeld & Seebach, 1992).

Development of Fluorinating Agents

Ethyl 3,3-difluoro-2,2-dimethylbutanoate's derivatives, such as diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E), have emerged as safer and more stable fluorinating agents compared to traditional reagents like DAST. These agents are easier to handle, offer enhanced thermal stability, and do not produce corrosive free-HF, marking a significant advancement in the field of selective fluorination chemistry (L’Heureux et al., 2010).

Lithium/Sulfur Batteries Enhancement

Research involving ethyl 1,1,2,2-tetrafluoroethyl ether, a compound related to ethyl 3,3-difluoro-2,2-dimethylbutanoate, has demonstrated its potential in improving lithium/sulfur batteries' performance. The study highlighted the role of fluorinated ether in enhancing the stability of the electrolyte/anode interface and overall electrochemical properties, indicating its importance in advancing energy storage technologies (Lu et al., 2015).

Safety and Hazards

The safety information available indicates that Ethyl 3,3-difluoro-2,2-dimethylbutanoate may be flammable (GHS02) and may cause certain health hazards (GHS07). Specific hazard statements include H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . As with any chemical, it should be handled with appropriate safety precautions.

Propriétés

IUPAC Name |

ethyl 3,3-difluoro-2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O2/c1-5-12-6(11)7(2,3)8(4,9)10/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDCZSZXSOBENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,3-difluoro-2,2-dimethylbutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2856599.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)butyramide hydrochloride](/img/structure/B2856605.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2856609.png)

![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)

![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)